molecular formula C14H20N4O B10871503 N'-(1-propylpiperidin-4-ylidene)pyridine-4-carbohydrazide

N'-(1-propylpiperidin-4-ylidene)pyridine-4-carbohydrazide

Cat. No.: B10871503
M. Wt: 260.33 g/mol
InChI Key: QYAQCKSPGHILFR-UHFFFAOYSA-N
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Description

N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE is a complex organic compound that belongs to the class of isonicotinohydrazide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE typically involves the condensation reaction of isonicotinohydrazide with a suitable aldehyde or ketone. The reaction is usually carried out in a basic medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as transition metal complexes, can also be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication . In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE can be compared with other isonicotinohydrazide derivatives and similar compounds such as:

The uniqueness of N’~4~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]ISONICOTINOHYDRAZIDE lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-[(1-propylpiperidin-4-ylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C14H20N4O/c1-2-9-18-10-5-13(6-11-18)16-17-14(19)12-3-7-15-8-4-12/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,19)

InChI Key

QYAQCKSPGHILFR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(=NNC(=O)C2=CC=NC=C2)CC1

Origin of Product

United States

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